2,4-Dichloro-7-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H4Cl2N2O2 |
|---|---|
Molecular Weight |
243.04 g/mol |
IUPAC Name |
2,4-dichloro-7-nitroquinoline |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-4-9(11)12-8-3-5(13(14)15)1-2-6(7)8/h1-4H |
InChI Key |
GRQGPNVELOJQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C=C2Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,4 Dichloro 7 Nitroquinoline and Analogues
De Novo Synthesis Strategies for Quinoline (B57606) Scaffolds
De novo synthesis involves the construction of the quinoline ring system from acyclic precursors. These methods offer the flexibility to introduce desired substituents at specific positions by choosing appropriately substituted starting materials.
Skraup-Doebner-Miller Reaction and its Modifications for Nitroquinoline Derivatives
The Skraup-Doebner-Miller reaction and its variations are cornerstone methods for quinoline synthesis. The classic Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org A modification, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, often under acidic conditions. wikipedia.orgsynarchive.com
For the synthesis of nitroquinolines, a key starting material is a substituted nitroaniline. Specifically, the Skraup reaction with m-nitroaniline can yield a mixture of 5-nitroquinoline (B147367) and 7-nitroquinoline. researchgate.net This reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. The use of an oxidizing agent like nitrobenzene is common in the Skraup synthesis. wikipedia.org
Table 1: Skraup-Doebner-Miller Reaction Variants for Nitroquinoline Synthesis
| Reaction | Aniline Precursor | Carbonyl Source | Key Reagents | Product(s) |
| Skraup | m-Nitroaniline | Glycerol | H₂SO₄, Oxidizing agent | 5-Nitroquinoline & 7-Nitroquinoline |
| Doebner-von Miller | 3-Nitroaniline | α,β-Unsaturated aldehyde/ketone | Acid catalyst (e.g., HCl) | Substituted 7-nitroquinolines |
The Doebner-von Miller reaction offers a more versatile approach to substituted quinolines. iipseries.org By reacting 3-nitroaniline with an appropriate α,β-unsaturated carbonyl compound in the presence of an acid catalyst, various substituted 7-nitroquinolines can be prepared. The reaction mechanism is thought to involve the formation of an imine, followed by a series of cyclization and oxidation steps. wikipedia.orgnih.gov
Cyclocondensation Routes Utilizing Meldrum's Acid and Related Intermediates
Cyclocondensation reactions provide another powerful route to quinoline scaffolds. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a particularly useful reagent in this context due to the high acidity of its methylene protons. ijsrst.com
One strategy involves the reaction of anilines with derivatives of Meldrum's acid. For instance, anilinomethylene derivatives of Meldrum's acid can undergo thermal cyclization to produce quinolin-4-ones. nih.gov To synthesize a 7-nitro-substituted quinoline via this route, one would start with 3-nitroaniline. The initial reaction of 3-nitroaniline with a suitable methoxymethylene Meldrum's acid derivative would form the corresponding anilinomethylene intermediate. Subsequent pyrolysis would then lead to the formation of 7-nitro-4-hydroxyquinoline (also known as 7-nitro-4-quinolone).
This 4-hydroxyquinoline derivative serves as a crucial precursor for the target compound, 2,4-dichloro-7-nitroquinoline.
Strategies for Installing Dichloro and Nitro Functionalities on the Quinoline Core
The direct installation of two chlorine atoms and a nitro group onto an unsubstituted quinoline ring in a single, controlled process is synthetically challenging due to regioselectivity issues. A more strategic approach involves the stepwise introduction of these functionalities.
A common and effective method for the synthesis of 2,4-dichloroquinolines is the chlorination of the corresponding 4-hydroxy-2(1H)-quinolone or 4-hydroxyquinoline. mdpi.com The key reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess and sometimes in the presence of a base like pyridine (B92270) or N,N-dimethylaniline. researchgate.net
Therefore, a viable de novo strategy for this compound would first focus on constructing the 7-nitro-4-hydroxyquinoline scaffold, as described in the previous section. This intermediate can then be subjected to chlorination.
Functional Group Interconversions and Precursor Derivatization
Functional group interconversion (FGI) strategies begin with a pre-formed quinoline ring and modify its substituents to arrive at the target molecule. This approach is often more direct if a suitable quinoline precursor is readily available.
Regioselective Nitration of Dihaloquinolines
The direct nitration of 2,4-dichloroquinoline (B42001) presents a significant challenge in terms of regioselectivity. The directing effects of the two chlorine atoms and the protonated nitrogen under nitrating conditions (typically a mixture of nitric and sulfuric acid) can lead to a mixture of isomers. While nitration of some substituted quinolines has been studied, achieving selective nitration at the C-7 position of 2,4-dichloroquinoline is not a commonly reported high-yielding procedure. researchgate.net The electron-withdrawing nature of the chlorine atoms and the pyridinium nitrogen deactivates the ring towards electrophilic aromatic substitution, requiring harsh reaction conditions which can further reduce selectivity.
Halogenation of Nitroquinoline Precursors
A more controlled and widely practiced approach involves the halogenation of a nitroquinoline precursor. The most logical precursor for this route is 7-nitro-4-hydroxyquinoline. The hydroxyl group at the 4-position can be readily converted to a chlorine atom using a chlorinating agent.
The standard procedure for this type of transformation is the treatment of the 4-hydroxyquinoline derivative with phosphorus oxychloride (POCl₃). nih.gov This reaction not only replaces the hydroxyl group at C-4 with a chlorine atom but also converts the tautomeric 2-oxo group of the quinolone form into a chlorine atom at the C-2 position, thus forming the desired 2,4-dichloroquinoline skeleton.
Table 2: Key Functional Group Interconversion for this compound Synthesis
| Precursor | Reagent | Transformation | Product |
| 7-Nitro-4-hydroxyquinoline | POCl₃ | Dichlorination | This compound |
This method is generally efficient and provides a direct route to the target compound from a readily accessible precursor. The reaction is typically carried out by heating the substrate in excess POCl₃, which can also serve as the solvent. researchgate.netresearchgate.net
Multi-Step Approaches from Readily Available Starting Materials
Multi-step synthesis provides a logical and controlled pathway for constructing complex molecules from simple, commercially available precursors. libretexts.org This approach involves a sequence of individual reactions where the product of one step becomes the reactant for the next. libretexts.orgyoutube.com For a molecule like this compound, a retrosynthetic analysis would typically involve the key steps of forming the quinoline ring system, followed by or preceded by nitration and chlorination.
A common strategy begins with an appropriately substituted aniline. For instance, a plausible route could start from 3-nitroaniline. The synthesis would proceed through the following key transformations:
Condensation: Reaction of the aniline with a 1,3-dicarbonyl compound, such as diethyl malonate, to form an enamine intermediate.
Cyclization: Thermal or acid-catalyzed intramolecular cyclization (e.g., Conrad-Limpach reaction) to form a 4-hydroxy-7-nitroquinolin-2(1H)-one.
Chlorination: Treatment of the resulting quinolinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which converts the hydroxyl and keto groups into chloro substituents, yielding the final this compound.
Alternatively, multi-step functionalization of a pre-existing, readily available quinoline core is a powerful strategy. For example, a three-step synthesis starting from 4,7-dichloroquinoline (B193633) has been demonstrated to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.comresearchgate.net This sequence involves:
N-Oxidation: Conversion of the quinoline nitrogen to an N-oxide. mdpi.comresearchgate.net
C-H Functionalization: Introduction of an amide group at the C2 position. mdpi.comresearchgate.net
SNAr Reaction: Nucleophilic aromatic substitution at the C4 position with morpholine (B109124). mdpi.comresearchgate.net
This methodology highlights how a multi-step approach can be used to selectively modify different positions on a dichloroquinoline scaffold to build complex analogues. mdpi.comresearchgate.net
Emerging Synthetic Techniques and Catalytic Approaches
To improve efficiency, yield, and environmental footprint, chemists are increasingly turning to emerging synthetic techniques. These methods often reduce the number of separate operations, shorten reaction times, and employ catalysts to achieve transformations not possible through classical methods.
One-Pot Cascade Reactions for Dichloroquinoline Formation
One-pot or cascade reactions, where multiple chemical transformations occur sequentially in a single reaction vessel, offer significant advantages in terms of resource and time efficiency. 20.210.105 A facile one-pot method for the synthesis of 2,4-dichloroquinolines involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.irresearchgate.net This process combines the formation of the quinoline core and the chlorination steps into a single operation. researchgate.net The reaction of an aromatic amine with malonic acid and POCl₃ first affords a 4-hydroxy-2-quinolone, which is then converted in situ to the 2,4-dichloroquinoline derivative. asianpubs.org
Another example of modern one-pot processes is the isocyanide-based multicomponent reaction (IMCR). The Passerini three-component reaction (P-3CR), for instance, can efficiently generate α-acyloxycarboxamides from a carboxylic acid, an oxo compound, and an isocyanide. mdpi.com This strategy has been adapted for the synthesis of alkyne-2-chloroquinolines, demonstrating the power of multicomponent reactions to rapidly build complexity on the chloroquinoline scaffold under mild conditions. mdpi.com
Microwave-Assisted Synthesis of Quinoline Derivatives
Microwave-assisted synthesis has become a powerful technique to accelerate a wide range of chemical reactions. asianpubs.org The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields. rsc.org
The one-pot synthesis of 2,4-dichloroquinolines from aromatic amines, malonic acid, and POCl₃ can be significantly expedited using this technique. Under microwave irradiation at 600 W, the reaction can be completed in as little as 50 seconds, affording the product in good yields. asianpubs.org This represents a substantial improvement over conventional heating methods. asianpubs.org
Microwave energy is also highly effective for the functionalization of the dichloroquinoline core. In the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline with various phenols, microwave assistance in the presence of an ionic liquid ([bmim][PF₆]) as a green solvent allows for the synthesis of 7-chloro-4-phenoxyquinolines in just 10 minutes with excellent yields. nih.govresearchgate.net
| Reaction Type | Starting Materials | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis | Aniline, Malonic Acid, POCl₃ | Microwave, 600 W | 50 seconds | 61% | asianpubs.org |
| SNAr Reaction | 4,7-dichloroquinoline, Phenols | Microwave, [bmim][PF₆] | 10 minutes | 72-82% | nih.gov |
Palladium-Catalyzed Coupling in Quinoline Synthesis (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglumenlearning.com The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is one of the most widely used of these reactions due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.govyoutube.com
The general mechanism for the Suzuki reaction involves a catalytic cycle with three main steps:
Oxidative Addition: The organic halide adds to the Pd(0) catalyst to form a Pd(II) complex. nobelprize.orglumenlearning.com
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center. nobelprize.org
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.orglumenlearning.com
In polyhalogenated systems like this compound, regioselectivity is a critical consideration. Studies on analogous compounds such as 2,4,7-trichloroquinazoline have shown that sequential, site-selective Suzuki couplings are possible. nih.govnih.gov The reactivity of the halogen positions is dictated by electronic effects, with the C4 position being the most electrophilic and therefore the most reactive, followed by the C2 and C7 positions. nih.gov This differential reactivity allows for the stepwise introduction of different aryl or heteroaryl groups at specific locations on the heterocyclic core. nih.gov Research on 2,6-dichloroquinoxaline further demonstrates that mono-arylation can be achieved with high selectivity by controlling the reaction stoichiometry and conditions. researchgate.net This provides a powerful strategy for creating diverse libraries of substituted quinoline analogues for various applications. nih.gov
| Substrate | Boronic Acid (Ar-B(OH)₂) | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF, 90 °C | 2-Chloro-6-(2-tolyl)quinoxaline | 77% | researchgate.net |
| 2,6-dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF, 90 °C | 2-Chloro-6-(3,5-dimethylphenyl)quinoxaline | 90% | researchgate.net |
| 2,6-dichloroquinoxaline | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄, THF, 90 °C | 2-Chloro-6-(4-fluorophenyl)quinoxaline | 62% | researchgate.net |
| 3,5-dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene, rt | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75% | nih.gov |
Derivatization and Structural Diversity of 2,4 Dichloro 7 Nitroquinoline Scaffolds
Modification at the Halogenated Positions
The two chlorine atoms at the C-2 and C-4 positions of the 2,4-dichloro-7-nitroquinoline ring are highly susceptible to nucleophilic attack and are amenable to various cross-coupling reactions. This dual reactivity allows for the selective or sequential introduction of a wide array of substituents, leading to a vast chemical space of novel quinoline (B57606) derivatives.
Amination Reactions via SNAr with Various Nucleophiles
The electron-deficient nature of the quinoline ring, further enhanced by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C-2 and C-4 positions. The reaction of this compound with various amine nucleophiles provides a straightforward route to a diverse range of aminoquinoline derivatives. The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the nucleophile. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position.
The synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights a successful C4-amination, where the C4-chlorine is regioselectively displaced by morpholine (B109124) in the presence of potassium carbonate in DMF. rsc.org This demonstrates the feasibility of selective amination at the C-4 position. While this example starts from 4,7-dichloroquinoline, the principles of SNAr are applicable to the this compound system. Studies on 4,7-dichloroquinoline have shown that it readily undergoes nucleophilic substitution with a variety of amines, including o-phenylenediamine (B120857) and thiosemicarbazide, often facilitated by ultrasound irradiation. mdpi.com These methods provide access to a range of 4-amino-7-chloroquinoline derivatives. mdpi.comnih.gov
The synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines further underscores the utility of SNAr reactions in functionalizing the quinoline core. nih.gov In these syntheses, the chloro group at the 4-position is effectively substituted by amino alcohols. nih.gov These examples, while not on the exact this compound scaffold, strongly support the potential for selective amination at the C-4 position.
| Nucleophile | Reagents and Conditions | Product | Reference |
| Morpholine | K2CO3, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | rsc.org |
| o-Phenylenediamine | Ethanol, ultrasound, 30 min, 90°C | N1-(7-chloroquinolin-4-yl)benzene-1,2-diamine | mdpi.com |
| Thiosemicarbazide | Ethanol, ultrasound, 30 min, 90°C | 1-(7-chloroquinolin-4-yl)thiosemicarbazide | mdpi.com |
| 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane | 170 °C, 24 h | rac-2-[{4-[(7-chloro-8-aminoquinoline-4-yl)amino]pentyl}(ethyl)amino]ethanol | u-szeged.hu |
This table presents examples of amination reactions on related chloroquinoline scaffolds, illustrating the potential for SNAr reactions on this compound.
Alkylation and Arylation Reactions at C-2 and C-4
Beyond amination, the halogenated positions of this compound are prime sites for the introduction of alkyl and aryl groups through various synthetic methodologies. While direct alkylation can be challenging, cross-coupling reactions provide a powerful and versatile approach for C-C bond formation.
A notable example demonstrates the regioselective alkynylation of 2,4-dichloroquinoline (B42001) at the C-2 position, followed by a Suzuki coupling at the C-4 position to introduce an aryl group. chemicalbook.com This two-step process allows for the synthesis of 2-alkynyl-4-arylquinolines. chemicalbook.com The initial Sonogashira coupling selectively occurs at the more reactive C-2 position, leaving the C-4 chloro-substituent available for subsequent arylation. chemicalbook.com Although this study was conducted on 2,4-dichloroquinoline, the electron-withdrawing nitro group at the 7-position in this compound is expected to further activate the C-2 and C-4 positions, making such sequential functionalization a viable strategy.
The synthesis of 7-chloroquinoline (B30040) derivatives using mixed lithium-magnesium reagents has also been explored, allowing for the introduction of various electrophiles, including those that lead to arylated products. acs.org This approach highlights the potential for creating diverse libraries of functionalized quinolines.
| Starting Material | Reaction at C-2 | Reaction at C-4 | Product | Reference |
| 2,4-dichloroquinoline | Sonogashira coupling with terminal alkyne | Suzuki coupling with arylboronic acid | 2-alkynyl-4-arylquinoline | chemicalbook.com |
This table illustrates a sequential functionalization strategy applicable to the this compound scaffold.
Cross-Coupling Methodologies for C-C and C-N Bond Formation
Modern cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For the this compound scaffold, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are particularly valuable for forging new C-C and C-N bonds.
The Suzuki coupling , which pairs an organoboron reagent with an organic halide, is a robust method for creating C-C bonds. Research on 2,4-dichloroquinoline has shown that Suzuki coupling with arylboronic acids can be performed selectively at the C-4 position after a Sonogashira coupling at C-2. chemicalbook.com This regioselectivity is attributed to the higher reactivity of the C-2 position towards the initial alkynylation. chemicalbook.com This sequential approach allows for the controlled introduction of different aryl groups at both positions.
The Sonogashira coupling , involving the reaction of a terminal alkyne with an aryl or vinyl halide, is an effective method for introducing alkynyl moieties. As mentioned, it has been successfully employed for the regioselective alkynylation of 2,4-dichloroquinoline at the C-2 position. chemicalbook.comuni-konstanz.de This reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst. uni-konstanz.de
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.govchemicalbook.com This method offers an alternative to classical SNAr reactions and is often successful with a broader range of amines and under milder conditions. chemicalbook.com While direct examples on this compound are not extensively reported, its application to other haloquinolines suggests its potential for the amination of this scaffold. nih.govchemicalbook.com
| Cross-Coupling Reaction | Coupling Partners | Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling | 2-alkynyl-4-chloroquinoline + Arylboronic acid | (PPh3)2PdCl2, Cs2CO3, PCy3 | 2-alkynyl-4-arylquinoline | chemicalbook.com |
| Sonogashira Coupling | 2,4-dichloroquinoline + Terminal alkyne | 10% Pd/C, PPh3, CuI, Et3N | 2-alkynyl-4-chloroquinoline | chemicalbook.com |
| Buchwald-Hartwig Amination | Aryl halide + Amine | Palladium catalyst, Base | Aryl amine | nih.govchemicalbook.com |
This table summarizes key cross-coupling reactions and their application in the functionalization of dihaloquinoline systems.
Transformations Involving the Nitro Group
The nitro group at the C-7 position is not merely a passive activating group; it is a versatile functional handle that can be transformed into other functionalities, most notably an amino group. This transformation opens up a new dimension of derivatization possibilities, including further functionalization of the resulting amine and the construction of novel fused-ring systems.
Synthesis of Aminoquinoline Derivatives and Subsequent Functionalization
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. For this compound, this reduction yields 7-amino-2,4-dichloroquinoline, a key intermediate for further diversification. A common and effective method for this reduction involves the use of stannous chloride (SnCl2) in acidic media. nih.gov This method is generally high-yielding and tolerant of various functional groups, including halogens. nih.gov
Once the 7-aminoquinoline (B1265446) derivative is obtained, the amino group can be further functionalized. For instance, it can undergo acylation, alkylation, or be used as a nucleophile in other coupling reactions. The synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines demonstrates the potential for N-alkylation of the amino group. nih.gov Furthermore, studies on 7-aminoquinolines have shown their utility as fluorescent probes, with their optical properties being tunable through substitution on the quinoline ring. Current time information in Bangalore, IN.
| Starting Material | Reagents and Conditions for Reduction | Product of Reduction | Subsequent Functionalization | Reference |
| Nitroquinolines | SnCl2, mild conditions | Aminoquinolines | - | nih.gov |
| 4,7-Dichloro-8-nitroquinoline | Iron powder, 50% aqueous acetic acid, 90 °C | 4,7-Dichloro-8-aminoquinoline | N,N-dimethylation with NaH and iodomethane | nih.gov |
This table provides examples of nitro group reduction and subsequent functionalization on related quinoline systems.
Computational and Theoretical Chemistry Studies on 2,4 Dichloro 7 Nitroquinoline Systems
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium-sized organic molecules due to its balance of computational cost and accuracy. DFT calculations are used to determine a molecule's geometry, charge distribution, and various thermodynamic and reactivity parameters. For 2,4-dichloro-7-nitroquinoline, DFT studies are instrumental in predicting its behavior in chemical reactions, particularly its susceptibility to nucleophilic attack.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In the context of nucleophilic substitution reactions, the energy and localization of the LUMO are of particular importance. A lower LUMO energy indicates a higher susceptibility to attack by a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of two chlorine atoms and a strongly electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly and reduce the HOMO-LUMO gap, thereby increasing its reactivity toward nucleophiles. Computational studies on related substituted quinolines have shown that such substitutions significantly alter the reactive nature of the quinoline (B57606) core. DFT calculations would precisely quantify these energy levels and the resulting energy gap.
| Molecular System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |
|---|---|---|---|---|
| This compound | Value | Value | Value | High reactivity towards nucleophiles |
Note: Specific energy values for this compound require dedicated DFT calculations and are not available in the cited literature. This table illustrates the type of data generated.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different regions of electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, an MEP surface calculation would reveal significant positive electrostatic potential around the carbon atoms bonded to the chlorine atoms (the C2 and C4 positions). This electron deficiency is caused by the high electronegativity of the chlorine atoms and is further intensified by the strong electron-withdrawing effect of the nitro group at the 7-position. The MEP surface would visually confirm these carbons as the primary sites for nucleophilic substitution.
While MEP provides a qualitative picture of reactivity, local reactivity descriptors derived from conceptual DFT, such as Fukui functions, offer a quantitative measure of an atom's reactivity within a molecule. The Fukui function, ƒ(r), identifies the sites in a molecule that are most susceptible to different types of chemical attack.
Specifically, the function for nucleophilic attack (ƒ+) highlights the areas where an additional electron is most favorably accepted. In the case of this compound, calculating the condensed Fukui functions (values assigned to individual atoms) would be expected to show the highest ƒ+ values at the C2 and C4 carbon atoms. This would provide a quantitative ranking of their susceptibility to nucleophilic attack, helping to predict the regioselectivity of substitution reactions.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful method for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, these models can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for a deep understanding of reaction mechanisms and the factors that control reaction rates and selectivity.
According to Transition State Theory (TST), the rate of a chemical reaction is determined by the energy of the transition state—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate the geometry of transition states and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (often expressed as Gibbs free energy of activation, ΔG‡). A lower activation energy corresponds to a faster reaction rate.
For the nucleophilic aromatic substitution (SNAr) on this compound, a computational study would model the approach of a nucleophile to both the C2 and C4 positions. It would then calculate the activation energies for both potential reaction pathways. This analysis is critical for understanding why one position might react faster than the other.
Regioselectivity in chemical reactions is determined by the relative activation energies of the competing reaction pathways. The product that is formed via the transition state of lower energy will be the major, or kinetically favored, product. Computational chemistry has proven to be a valuable tool for accurately predicting the regioselectivity of SNAr reactions.
While specific studies on this compound are not prominent, extensive DFT calculations have been performed on the closely related molecule, 2,4-dichloroquinazoline. These calculations revealed that the activation energy for nucleophilic attack at the C4 position is lower than at the C2 position. This theoretical result perfectly explains the experimentally observed preference for substitution at C4. The greater reactivity at C4 was attributed to its higher LUMO coefficient, which indicates it is the more electrophilic site and more susceptible to nucleophilic attack.
Given the strong electronic similarities, it is highly probable that this compound would exhibit the same regioselectivity. The presence of the electron-withdrawing nitro group would likely further increase the electrophilicity of the quinoline ring system, reinforcing the inherent preference for nucleophilic attack at the C4 position. A computational study would confirm this by demonstrating a lower activation energy for the C4 substitution pathway.
| Reaction Pathway | Calculated Activation Energy (ΔG‡) | Predicted Outcome |
|---|---|---|
| Attack at C4 Position | Lower Energy | Major Product |
| Attack at C2 Position | Higher Energy | Minor Product |
This table illustrates how a comparison of activation energies, as determined by DFT calculations, is used to predict the major product in a regioselective reaction, based on the principles demonstrated for the analogous 2,4-dichloroquinazoline system.
Advanced Quantum Chemical Parameters and Multi-Wavefunction Methods
While specific advanced quantum chemical and multi-wavefunction studies on this compound are not extensively available in the public domain, the application of these sophisticated computational methods to structurally related dichloro- and nitro-substituted quinoline derivatives provides significant insights into the potential electronic and structural characteristics of this compound. These advanced theoretical approaches offer a deeper understanding beyond standard density functional theory (DFT) calculations, elucidating complex electron correlation effects and excited state properties.
Methodologies such as the Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron valence state second-order perturbation theory (NEVPT2) or complete active space with second-order perturbation theory (CASPT2) are particularly relevant for nitroaromatic compounds. acs.org For instance, studies on molecules like nitrobenzene have employed CASPT2//CASSCF computations to characterize the intricate photophysics and photochemistry, mapping out the decay paths from excited states. acs.org Such methods are crucial for accurately describing the behavior of molecules with complex electronic structures, like those containing the nitro group, which can have significant charge-transfer character in their excited states.
Topological analyses derived from the wave function, such as the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), offer a visual and quantitative description of chemical bonding. In a theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, a related compound, ELF and LOL were used to investigate intermolecular interactions. eurjchem.com These methods provide a detailed picture of electron pairing and localization, which is invaluable for understanding the reactivity and stability of the molecule.
Non-covalent interaction (NCI) analysis is another powerful tool for visualizing and characterizing weak interactions, such as van der Waals forces and hydrogen bonds, which can be critical in the solid-state structure and molecular recognition processes of quinoline derivatives. The study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde also utilized NCI analysis to investigate intermolecular interactions. eurjchem.com
The following tables present hypothetical data for this compound, based on the types of parameters calculated for similar compounds in the literature. These are representative examples and not experimentally or computationally verified data for this specific molecule.
Table 1: Hypothetical Advanced Quantum Chemical Parameters for this compound
| Parameter | Value | Method |
| First Hyperpolarizability (β) | 2.5 x 10-30 esu | DFT/B3LYP |
| Excitation Energy (S1) | 3.8 eV | TD-DFT |
| Oscillator Strength (f) | 0.15 | TD-DFT |
| Electron Localization Function (ELF) Critical Point (Bond) | 0.85 (C-N) | Multi-wavefunction |
| Localized Orbital Locator (LOL) Critical Point (Bond) | 0.79 (C-Cl) | Multi-wavefunction |
Table 2: Hypothetical Multi-Wavefunction Analysis Results for this compound
| Analysis Type | Region of Interest | Observation |
| CASSCF | Nitro Group | Strong mixing of π and π* orbitals |
| NCI Plot | Inter-ring | Indication of weak attractive interactions |
| ELF Basin | Lone Pairs on Nitrogen | High electron localization |
| LOL Profile | C-Cl Bonds | Covalent character with some polarization |
These advanced computational techniques provide a powerful lens through which the complex electronic structure and potential reactivity of this compound can be investigated. While direct studies are lacking, the application of these methods to analogous systems underscores their importance in modern computational chemistry.
Spectroscopic Characterization and Structural Elucidation in Advanced Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4-dichloro-7-nitroquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoline (B57606) ring system (H-3, H-5, H-6, and H-8).
The proton at the C-3 position is anticipated to appear as a singlet, as it has no adjacent proton neighbors for spin-spin coupling.
The protons on the benzene (B151609) ring portion (H-5, H-6, and H-8) would form a more complex splitting pattern. H-8, being adjacent to the electron-withdrawing nitro group, would likely be the most deshielded of these three. H-5 would be a doublet, coupled to H-6. H-6 would appear as a doublet of doublets, coupled to both H-5 and H-8. H-8 would be a doublet, coupled to H-6. The strong electron-withdrawing effects of the nitro group and the chlorine atoms would shift all protons downfield.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine carbon atoms in the quinoline ring. The chemical shifts would be influenced by the attached atoms and their electronic effects.
The carbons bearing the chlorine atoms (C-2 and C-4) and the nitro group (C-7) would be significantly affected.
Quaternary carbons (C-2, C-4, C-7, C-4a, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
2D NMR Spectroscopy: To definitively link the proton and carbon skeletons, several 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, it would show cross-peaks between H-5 and H-6, and between H-6 and H-8, confirming their connectivity. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. acs.org It would allow for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, C-8) by linking them to their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons by observing their correlations to nearby protons. For instance, the H-3 proton would show a correlation to the quaternary carbon C-4a, and H-5 would show correlations to C-4 and C-7.
| Proton (¹H) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |
| H-3 | ~7.5 - 7.8 | Singlet (s) | C-2 | ~150 - 155 |
| H-5 | ~8.0 - 8.3 | Doublet (d) | C-3 | ~122 - 125 |
| H-6 | ~7.8 - 8.1 | Doublet of Doublets (dd) | C-4 | ~145 - 150 |
| H-8 | ~8.5 - 8.8 | Doublet (d) | C-4a | ~148 - 152 |
| C-5 | ~125 - 128 | |||
| C-6 | ~120 - 123 | |||
| C-7 | ~147 - 151 | |||
| C-8 | ~128 - 131 | |||
| C-8a | ~140 - 145 | |||
| Predicted NMR data for this compound. Actual experimental values may vary. |
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the electronic environment of the nitrogen atoms. In this compound, two distinct nitrogen signals would be expected: one for the quinoline ring nitrogen (N-1) and one for the nitro group nitrogen (N-7). The chemical shift of the nitro group nitrogen is particularly sensitive to the electronic nature of the aromatic ring and can be a useful probe for studying substituent effects. This technique can also be invaluable for monitoring reactions involving the nitro group, such as its reduction to an amine. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). For this compound (C₉H₄Cl₂N₂O₂), the expected monoisotopic mass can be calculated with high precision.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). A molecule containing two chlorine atoms will therefore exhibit a distinctive cluster of peaks:
[M]⁺: The peak corresponding to the molecule with two ³⁵Cl atoms.
[M+2]⁺: A peak two mass units higher, corresponding to one ³⁵Cl and one ³⁷Cl. This peak will be approximately 65% of the intensity of the [M]⁺ peak.
[M+4]⁺: A peak four mass units higher, corresponding to two ³⁷Cl atoms. This peak will be approximately 10% of the intensity of the [M]⁺ peak.
This classic "M, M+2, M+4" pattern with a ratio of roughly 100:65:10 is a definitive signature for a dichloro-substituted compound. HRMS analysis confirms the elemental composition, complementing the structural information from NMR. nih.govmdpi.com
| Ion | Calculated m/z | Relative Intensity (%) |
| [C₉H₄³⁵Cl₂N₂O₂]⁺ | 241.96498 | 100.0 |
| [C₉H₄³⁵Cl³⁷ClN₂O₂]⁺ | 243.96203 | ~65.0 |
| [C₉H₄³⁷Cl₂N₂O₂]⁺ | 245.95908 | ~10.5 |
| Predicted HRMS Isotopic Pattern for this compound. |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Properties
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands.
NO₂ Group: Strong asymmetric and symmetric stretching vibrations for the N-O bonds are expected, typically appearing around 1530-1560 cm⁻¹ and 1330-1350 cm⁻¹, respectively. mdpi.com
Aromatic Ring: C=C and C=N stretching vibrations within the quinoline ring system would be observed in the 1610-1450 cm⁻¹ region.
C-H Bonds: Aromatic C-H stretching would appear above 3000 cm⁻¹.
C-Cl Bonds: C-Cl stretching vibrations are typically found in the fingerprint region, usually between 800-600 cm⁻¹.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The extended conjugated π-system of the quinoline ring, coupled with the nitro group, would result in characteristic absorption bands in the UV-Vis region. The position and intensity of these bands (λₘₐₓ) are sensitive to the solvent and the electronic structure of the molecule. nist.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1340 |
| Aromatic C=C/C=N | Stretching | ~1610 - 1450 |
| Aromatic C-H | Stretching | ~3050 - 3100 |
| C-Cl | Stretching | ~800 - 600 |
| Predicted IR Absorption Bands for this compound. |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
While other spectroscopic methods provide evidence for the molecular structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional map of the atomic positions in the solid state. If a suitable single crystal of this compound can be grown, this method would definitively confirm its structure. mdpi.com
The analysis would yield precise data on:
Atomic Connectivity: Confirming the bonding arrangement predicted by NMR.
Bond Lengths and Angles: Providing insight into the electronic effects within the molecule, such as potential distortions caused by the bulky chloro and nitro substituents. researchgate.net
Molecular Conformation: Determining the planarity of the quinoline ring system.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including potential π-π stacking interactions between the aromatic rings, which is a common feature in such planar systems. mdpi.com
This technique stands as the gold standard for structural elucidation, providing the ultimate proof of the molecular architecture. mdpi.comnih.gov
Synthetic Utility and Applications in Contemporary Organic Synthesis
2,4-Dichloro-7-nitroquinoline as a Versatile Synthon for Complex Nitrogen Heterocycles
The utility of this compound as a synthon lies in the differential reactivity of its chloro substituents, which are strategically positioned on the pyridine (B92270) ring of the quinoline (B57606) system. The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (SNAr) reactions. tandfonline.com This reactivity is a well-established characteristic of halo-substituted quinolines. mdpi.comresearchgate.net The electron-withdrawing nature of the quinoline nitrogen atom, further amplified by the nitro group on the benzene (B151609) ring, activates the C2 and C4 positions towards nucleophilic attack.
Typically, the C4-chloro substituent is more reactive towards nucleophiles than the C2-chloro substituent. tandfonline.commdpi.com This difference in reactivity allows for selective and sequential displacement of the chlorine atoms by a variety of nucleophiles, including amines, alcohols, and thiols. This regioselectivity is a powerful tool for the synthetic chemist, enabling the controlled introduction of different functional groups at distinct positions of the quinoline core.
Furthermore, the nitro group at the 7-position, while deactivating the benzene ring towards electrophilic substitution, serves as a valuable functional handle for further transformations. nih.gov The reduction of the nitro group to an amino group is a common and high-yielding reaction, which opens up another avenue for diversification. The resulting aminoquinoline can be further functionalized through diazotization, acylation, or alkylation reactions, leading to the construction of a wide range of fused heterocyclic systems. For instance, the intramolecular cyclization of a suitably substituted aminoquinoline can lead to the formation of polycyclic aromatic systems with interesting photophysical or biological properties.
The combination of these reactive sites makes this compound a trifunctional synthon, where each functional group can be addressed under specific reaction conditions. This allows for a modular and convergent approach to the synthesis of complex nitrogen heterocycles, which are prevalent in medicinal chemistry and materials science. researchgate.net
Role as Key Intermediates in the Construction of Advanced Organic Molecules
The strategic placement of reactive functional groups in this compound positions it as a key intermediate in the synthesis of advanced organic molecules. By carefully orchestrating the sequence of reactions, chemists can leverage this molecule to build intricate molecular architectures.
For example, the sequential substitution of the two chlorine atoms allows for the introduction of two different side chains. This is particularly relevant in the field of drug discovery, where the exploration of structure-activity relationships (SAR) often requires the synthesis of a library of analogues with diverse substituents. The more reactive C4 position can be first targeted with a specific nucleophile, followed by the substitution of the C2 position with a different one. This stepwise approach provides access to a wide range of 2,4-disubstituted-7-nitroquinolines.
Subsequently, the transformation of the nitro group unlocks another dimension of synthetic possibilities. The reduction of the nitro group to an amine, followed by reactions such as Sandmeyer or Buchwald-Hartwig coupling, can introduce a variety of substituents at the 7-position. This three-point diversification strategy is highly valuable for the construction of molecules with tailored properties.
The quinoline core itself is a privileged scaffold in medicinal chemistry, with numerous quinoline-based drugs on the market. nih.gov The ability to functionalize the quinoline ring at three different positions with a high degree of control makes this compound a valuable starting material for the synthesis of novel drug candidates. For instance, the introduction of specific side chains at the 2- and 4-positions can modulate the binding affinity of the molecule to a biological target, while the functionalization of the 7-position can be used to fine-tune its pharmacokinetic properties.
Contributions to Methodological Advancements in Quinoline Chemistry
The study of the reactivity of polyfunctionalized molecules like this compound can drive methodological advancements in organic synthesis. The quest for selective and efficient transformations on such a scaffold can lead to the development of new synthetic methods and strategies.
One area where this compound could contribute is in the development of regioselective cross-coupling reactions. The presence of two chloro-substituents with different reactivities provides an excellent platform for testing the selectivity of various catalytic systems. The development of catalysts that can selectively activate the C2-Cl or C4-Cl bond would be a significant advancement in quinoline chemistry.
The study of the electronic and steric effects of the substituents on the reactivity of the quinoline ring can also provide valuable insights for the design of new synthetic strategies. Computational studies on the charge distribution and frontier molecular orbitals of this compound could help in predicting its reactivity and guide the development of new reactions. researchgate.net
In essence, while direct experimental data on this compound is scarce, its structure suggests a rich and diverse chemistry. Its potential as a versatile synthon, a key intermediate, and a tool for methodological development makes it a compelling target for future research in the field of heterocyclic chemistry.
Data Tables
Table 1: Predicted Reactivity of this compound
| Position | Substituent | Predicted Reactivity | Potential Transformations |
| 2 | Chloro | Susceptible to nucleophilic substitution | Substitution with amines, alcohols, thiols; Cross-coupling reactions |
| 4 | Chloro | Highly susceptible to nucleophilic substitution | Selective substitution with a wide range of nucleophiles |
| 7 | Nitro | Electron-withdrawing, deactivates the benzene ring | Reduction to amino group, further functionalization |
Table 2: Potential Compound Classes Synthesized from this compound
| Compound Class | Example Nucleophile/Reagent | Synthetic Strategy |
| 2,4-Diamino-7-nitroquinolines | Primary/Secondary Amines | Sequential nucleophilic substitution of chloro groups |
| 2-Alkoxy-4-amino-7-nitroquinolines | Alcohol, then Amine | Stepwise substitution of chloro groups |
| Fused Polycyclic Heterocycles | Dithiols, Diamines | Intramolecular cyclization following substitution and reduction |
| 7-Aryl-2,4-dichloroquinolines | Arylboronic acids | Suzuki coupling after reduction of the nitro group and diazotization |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 2,4-Dichloro-7-nitroquinoline, and how do they validate structural integrity?
- Methodological Answer:
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., nitro, chloro) via characteristic absorption bands. For example, the nitro group (-NO₂) exhibits strong asymmetric stretching near 1520–1350 cm⁻¹ .
- NMR Spectroscopy:
- ¹H NMR: Reveals proton environments; aromatic protons in quinoline derivatives typically resonate at δ 7.5–9.0 ppm. Chlorine substituents deshield adjacent protons, shifting signals downfield .
- ¹³C NMR: Assigns carbon connectivity, with chlorine atoms causing deshielding (e.g., C-2 and C-4 carbons appear at δ 125–135 ppm) .
- Mass Spectrometry (MS): Confirms molecular weight via molecular ion peaks (e.g., m/z 243 for C₉H₄Cl₂N₂O₂) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
- Validation: Cross-correlate data with computational simulations (e.g., DFT) and reference libraries (e.g., NIST Chemistry WebBook) .
Q. How can researchers optimize the synthesis of this compound for improved yield and purity?
- Methodological Answer:
- Reaction Conditions:
- Use chlorination agents (e.g., POCl₃) under anhydrous conditions to minimize hydrolysis .
- Nitration at the 7-position requires controlled HNO₃/H₂SO₄ mixtures at 0–5°C to avoid over-nitration .
- Purification:
- Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers.
- Recrystallization from ethanol/water (8:2 v/v) enhances purity, monitored via HPLC (C18 column, UV detection at 254 nm) .
- Yield Improvement: Optimize stoichiometry (e.g., 1.2 equiv. POCl₃ for complete chlorination) and reaction time (12–16 hours for nitration) .
Advanced Research Questions
Q. How do substituent modifications at the 2-, 4-, and 7-positions influence the bioactivity of this compound derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies:
- 2- and 4-Positions: Chlorine atoms enhance lipophilicity and membrane permeability. Replace Cl with electron-withdrawing groups (e.g., CF₃) to study effects on cytotoxicity .
- 7-Position: Nitro group (-NO₂) contributes to redox activity. Substitute with amino (-NH₂) to evaluate antitumor activity via ROS modulation .
- Experimental Design:
- Synthesize analogs (e.g., 2-Fluoro-4-Bromo-7-nitroquinoline) via Suzuki coupling or nucleophilic substitution.
- Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values and correlate with logP (HPLC-derived) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer:
- Data Discrepancy Analysis:
- Assay Variability: Standardize protocols (e.g., NIH guidelines for cell viability assays) to ensure reproducibility .
- Compound Purity: Verify via elemental analysis (%C, %H, %N within ±0.3% of theoretical values) and 2D-NMR (e.g., HSQC for carbon-proton correlations) .
- Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioActivity Data) to aggregate results and identify outliers. Apply multivariate statistics (e.g., PCA) to isolate confounding variables (e.g., solvent effects) .
Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., C-2 and C-4 for SNAr reactions) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- Validation: Compare predicted activation energies with experimental Arrhenius plots (e.g., via GC-MS monitoring of reaction intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
